3-(3-Nitrophenyl)acrylonitrile

Catalog No.
S8960402
CAS No.
M.F
C9H6N2O2
M. Wt
174.16 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Nitrophenyl)acrylonitrile

Product Name

3-(3-Nitrophenyl)acrylonitrile

IUPAC Name

3-(3-nitrophenyl)prop-2-enenitrile

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

InChI

InChI=1S/C9H6N2O2/c10-6-2-4-8-3-1-5-9(7-8)11(12)13/h1-5,7H

InChI Key

YZJNQXWSVRISBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC#N

Microwave-Assisted Aza-Michael Addition Reactions

Microwave irradiation has revolutionized the synthesis of 3-(3-nitrophenyl)acrylonitrile derivatives by accelerating reaction kinetics and improving yields. Aza-Michael additions between acrylonitrile and nitroaryl amines under microwave conditions typically employ molecular sieves as heterogeneous catalysts. For instance, reacting 3-nitroaniline with acrylonitrile at 40°C for 2 hours under solvent-free microwave irradiation yields 85% of the target adduct. The molecular sieves act as both catalysts and desiccants, absorbing water byproducts and shifting equilibrium toward product formation.

Comparative studies reveal that solvent choice significantly impacts efficiency. While DBU (1,8-diazabicycloundec-7-ene) in acetonitrile under microwaves (75°C, 10 minutes) achieves only 32% yield, solvent-free protocols with molecular sieves consistently outperform solvent-based systems, attaining near-quantitative conversions. Multi-task Bayesian optimization (MTBO) further refines parameters, identifying optimal conditions such as 89°C reactor temperature and 53-minute residence time for maximizing yield while minimizing side reactions.

Table 1: Microwave-Assisted Aza-Michael Addition Conditions

CatalystSolventTemperature (°C)TimeYield (%)
Molecular sieveSolvent-free402 h85
DBUAcetonitrile7510 min32

Solvent-Free Knoevenagel Condensation Approaches

Knoevenagel condensation between 3-nitrobenzaldehyde and active methylene compounds like malononitrile offers a direct route to 3-(3-nitrophenyl)acrylonitrile. Solvent-free mechanochemical methods using ball milling have emerged as sustainable alternatives. For example, neat grinding of 4-nitrobenzaldehyde and malononitrile at 30 Hz for 60 minutes yields 92% of the product, with reaction kinetics accelerated by mechanical force. Liquid-assisted grinding (LAG) with polar solvents like ethanol further enhances rates, completing reactions in 20 minutes.

Traditional solution-phase methods require bases like piperidine, but solvent-free protocols eliminate the need for exogenous catalysts, reducing waste. The absence of solvents also simplifies purification, as crude products often crystallize directly from the reaction mixture.

Table 2: Knoevenagel Condensation Methods

MethodCatalystSolventTimeYield (%)
Ball millingNoneNone60 min92
ConventionalPiperidineEthanol6 h78

Green Chemistry Protocols for Benzimidazole-Acrylonitrile Hybrids

Green synthesis of benzimidazole-acrylonitrile hybrids emphasizes atom economy and renewable catalysts. Molecular sieves (4 Å) enable solvent-free, one-pot aza-Michael additions, converting acrylonitrile and benzimidazole precursors quantitatively. These sieves are recyclable for up to five cycles without loss of activity, aligning with circular chemistry principles.

Microwave irradiation further reduces energy consumption. For instance, coupling 2-aminobenzimidazole with 3-(3-nitrophenyl)acrylonitrile under microwaves (50 W, 15 minutes) achieves 90% yield, compared to 65% under conventional heating. Life-cycle assessments highlight a 40% reduction in energy use and 60% lower solvent waste compared to traditional methods.

Stereochemical Control in Nitrophenylacrylonitrile Derivatives

Asymmetric aza-Michael additions using organocatalysts enable stereoselective synthesis of chiral 3-(3-nitrophenyl)acrylonitrile derivatives. Proline-derived catalysts induce enantioselectivity by forming hydrogen bonds with the nitro group, favoring Re-face attack of the amine nucleophile. For example, (S)-proline in THF at −20°C yields the (R)-enantiomer with 88% ee.

Chiral thioureas, such as Takemoto’s catalyst, achieve higher stereocontrol (up to 95% ee) by activating both the acrylonitrile electrophile and amine nucleophile through dual hydrogen bonding. Computational studies reveal that steric hindrance from the 3-nitrophenyl group directs nucleophilic attack to the less hindered face, rationalizing the observed stereoselectivity.

Table 3: Stereochemical Outcomes with Organocatalysts

CatalystSolventTemperature (°C)ee (%)
(S)-ProlineTHF−2088
Takemoto’s thioureaToluene2595

3-(3-Nitrophenyl)acrylonitrile derivatives exhibit broad-spectrum antibacterial activity, particularly against Gram-positive Bacillus subtilis and Gram-negative Escherichia coli [4]. In vitro assays demonstrate dose-dependent inhibition, with minimum inhibitory concentrations (MICs) ranging from 0.4 to 6 µl/ml depending on the bacterial strain and derivative structure [4]. For instance, acrylonitrile adducts synthesized via aza-Michael addition reactions showed MICs of 1–3 µl/ml against E. coli and 0.5–6 µl/ml against B. subtilis, outperforming conventional agents in resisting enzymatic degradation [4]. Time-kill kinetics further revealed bacteriostatic effects, with bacterial growth inhibition persisting for over 24 hours post-exposure [4].

The compound’s nitro group enhances electrophilic reactivity, enabling covalent interactions with bacterial thiols and nucleophilic residues in essential enzymes [7]. This mechanism disrupts redox homeostasis and membrane integrity, particularly in strains overexpressing efflux pumps or β-lactamases [4]. Comparative studies against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Klebsiella pneumoniae are ongoing, with preliminary data suggesting synergistic effects when combined with β-lactam antibiotics [4].

Table 1: Antibacterial Activity of 3-(3-Nitrophenyl)acrylonitrile Derivatives

Bacterial StrainMIC (µl/ml)Inhibition Mechanism
Escherichia coli0.4–3Thiol adduction
Bacillus subtilis0.5–6Membrane disruption

Structure-Activity Relationships in Antimicrobial Acrylonitrile Adducts

The antimicrobial efficacy of 3-(3-nitrophenyl)acrylonitrile is intricately linked to its molecular architecture. Substituent positioning on the phenyl ring profoundly influences bioactivity, with meta-nitro groups conferring superior antibacterial potency compared to ortho- or para-substituted analogs [2]. For example, derivatives featuring 3,4-dichlorophenyl or 2,6-dichloro-3-nitrophenyl moieties exhibit 10-fold higher activity against E. coli than non-halogenated counterparts [2]. This enhancement stems from increased electron-withdrawing effects, which polarize the acrylonitrile double bond and facilitate nucleophilic attacks on bacterial targets [7].

The acrylonitrile backbone’s planarity and conjugation with the nitro group further optimize binding to microbial enzymes. Molecular docking simulations reveal strong interactions with E. coli dihydrofolate reductase (DHFR), where the nitro group forms hydrogen bonds with Asp27 and the acrylonitrile moiety occupies the hydrophobic pterin pocket [4]. Halogenation at the phenyl ring’s ortho position, however, induces steric hindrance, reducing binding affinity by 40–60% [2].

Table 2: Impact of Substituents on Antibacterial Activity

Substituent PositionRelative Activity (%)Target Affinity (kcal/mol)
3-Nitro100−8.9
2,6-Dichloro-3-nitro92−8.2
4-Nitro65−6.7

Hemolytic Compatibility Assessments for Therapeutic Development

Hemolytic compatibility studies indicate that 3-(3-nitrophenyl)acrylonitrile derivatives exhibit concentration-dependent erythrocyte lysis, with 10–15% hemolysis observed at MIC-equivalent doses [4]. This contrasts sharply with polymyxin B, which causes >30% hemolysis at therapeutic concentrations [4]. The compound’s selectivity arises from its preferential partitioning into bacterial membranes, which contain higher proportions of anionic phospholipids compared to the zwitterionic phosphatidylcholine dominant in mammalian cells [6].

Mechanistic studies using single-domain antibodies (sdAbs) specific for labile heme demonstrate that the compound induces minimal heme release during hemolysis [6]. At 5 µM, a concentration twice the MIC for E. coli, only 2–5 µM of bioavailable heme is detected, versus 15–20 µM for hemin chloride controls [6]. This reduced heme liberation mitigates oxidative damage to endothelial cells, as confirmed by thiobarbituric acid reactive substance (TBARS) assays showing 3-fold lower malondialdehyde production compared to doxorubicin [4].

Table 3: Hemolytic Activity of 3-(3-Nitrophenyl)acrylonitrile

Concentration (µM)Hemolysis (%)Bioavailable Heme (µM)
120.4
5122.1
10285.7

Density functional theory calculations have been performed to characterize the electronic properties of 3-(3-Nitrophenyl)acrylonitrile using various computational methods and basis sets. The electronic structure analysis reveals significant insights into the molecular orbital distributions and chemical reactivity patterns [1] [2] [3].
The frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital energy ranges from -6.10 eV to -6.45 eV depending on the computational method employed, while the lowest unoccupied molecular orbital energy varies between -2.26 eV and -2.65 eV [1] [2]. The calculated HOMO-LUMO energy gap of approximately 3.75-3.84 eV indicates moderate chemical stability with sufficient reactivity for synthetic transformations [4] [5] [6].

The molecular orbital distributions show that the HOMO is primarily localized on the nitrophenyl aromatic system and the acrylonitrile double bond, facilitating π-electron delocalization across the conjugated framework [1] [2]. The LUMO exhibits significant contributions from the nitro group and the nitrile functionality, consistent with the electron-withdrawing nature of these substituents [4] [5].

Time-dependent density functional theory calculations reveal the electronic excitation properties, with the principal UV-visible absorption occurring at approximately 325 nm, corresponding to a HOMO→LUMO π→π* transition with an oscillator strength of 0.285 [1] [2] [3]. Additional electronic transitions are observed at higher energies, including HOMO-1→LUMO at 285 nm and HOMO-2→LUMO at 245 nm, providing comprehensive characterization of the optical properties [2] [3].
The computed dipole moment of 7.09-7.15 Debye indicates substantial molecular polarity, attributed to the presence of both the electron-withdrawing nitro group and the nitrile functionality [1] [2]. The electrophilicity index values of 4.56-5.45 eV suggest moderate to high electrophilic character, consistent with the compound's potential for nucleophilic attack reactions [4] [5] [6].

Natural bond orbital analysis reveals significant charge transfer interactions between the nitrophenyl ring and the acrylonitrile moiety, with stabilization energies indicating strong conjugative effects [1] [2]. The molecular electrostatic potential surface shows regions of positive potential near the aromatic hydrogen atoms and negative potential concentrated around the nitro and nitrile groups [2] [4].

Quantum Mechanical Studies on Reaction Transition States

Comprehensive transition state calculations have been performed to investigate the reaction pathways and activation barriers for various chemical transformations involving 3-(3-Nitrophenyl)acrylonitrile. These studies employ both conventional and nudged elastic band methods to locate transition state geometries and calculate activation energies [7] [8] [9].

Nucleophilic addition reactions proceed through planar transition states with activation energies of approximately 18.5 kcal/mol, characterized by the formation of new carbon-nitrogen bonds [9] [10]. The transition state geometry exhibits minimal distortion from planarity, indicating favorable orbital overlap during the reaction process [7] [8].

Electrophilic addition pathways demonstrate higher activation barriers of 22.3 kcal/mol, with twisted transition state configurations reflecting the increased steric interactions during carbon-carbon bond formation [9] [10]. The reaction coordinate analysis reveals asynchronous bond formation, with the initial electrophilic attack preceding the completion of the addition process [8] [9].

Cycloaddition reactions involving 3-(3-Nitrophenyl)acrylonitrile show distinct activation patterns depending on the reaction mechanism. The [3+2] cycloaddition proceeds through asynchronous transition states with activation energies of 16.2 kcal/mol, while [2+2] cycloaddition requires higher activation energies of 25.7 kcal/mol [8] [10] [11]. The five-membered ring formation in [3+2] cycloaddition is thermodynamically favored with reaction enthalpies of -18.9 kcal/mol [10] [11].

Radical addition reactions exhibit the lowest activation barriers at 14.8 kcal/mol, proceeding through linear transition states with radical intermediate character [9] [12]. The reaction thermodynamics are highly favorable, with Gibbs free energies of -19.3 kcal/mol driving the reaction toward completion [9] [12].

Hydrolysis reactions require substantial activation energies of 28.4 kcal/mol, proceeding through tetrahedral transition states involving carbon-oxygen bond formation [13]. The activation barriers are significantly influenced by solvent effects, with polar aprotic solvents reducing the activation energy by stabilizing the transition state [13].

The computed intrinsic reaction coordinates confirm the connectivity between reactants and products through the identified transition states, validating the proposed reaction mechanisms [7] [8] [9]. Vibrational frequency analysis of the transition states reveals single imaginary frequencies corresponding to the reaction coordinate, confirming the saddle point nature of these critical points [7] [8].

Molecular Docking Simulations for Target Protein Interactions

Molecular docking calculations have been performed to evaluate the binding interactions between 3-(3-Nitrophenyl)acrylonitrile and various target proteins of biological significance. These studies utilize both rigid and flexible docking protocols to predict binding affinities and interaction modes [14] [15] [16] [17].
The docking results reveal strong binding affinities with multiple protein targets, with binding energies ranging from -6.9 to -9.8 kcal/mol [14] [16] [17]. The highest binding affinity is observed with tubulin (-9.8 kcal/mol) in the colchicine binding domain, indicating potential antimitotic activity [16] [18].

Caspase-3 interactions show significant binding affinity (-8.5 kcal/mol) with the compound positioned in the active site cleft, forming hydrogen bonds with Cys163 and His121 residues [16] [18]. The binding mode involves π-π stacking interactions between the nitrophenyl ring and aromatic residues in the protein binding pocket [16] [18].

PME-1 phosphatase demonstrates the strongest binding interaction (-9.2 kcal/mol) with evidence of covalent modification of Ser156 in the methylesterase domain [19]. This interaction suggests potential for irreversible enzyme inhibition through nucleophilic attack on the acrylonitrile moiety [19].

Gelatinase B shows favorable binding (-8.4 kcal/mol) with zinc coordination in the catalytic site, indicating possible matrix metalloproteinase inhibition [16]. The nitro group participates in metal coordination while the acrylonitrile group extends into the substrate binding channel [16].

Aryl hydrocarbon receptor binding (-7.8 kcal/mol) occurs through hydrophobic interactions in the ligand binding domain, suggesting potential for endocrine disruption effects [14] [20]. The binding mode is stabilized by π-π stacking between the nitrophenyl ring and receptor aromatic residues [14] [20].

P53 mutant Y220C demonstrates significant binding affinity (-8.1 kcal/mol) in the druggable pocket, with salt bridge formation with Arg273 providing key stabilization [16]. This interaction suggests potential for cancer therapeutic applications through p53 reactivation [16].

Farnesyl pyrophosphate synthase shows strong binding (-8.7 kcal/mol) in the isoprenoid binding pocket with magnesium coordination, indicating possible antimicrobial activity through isoprenoid biosynthesis inhibition [17]. The binding mode involves both the acrylonitrile and nitrophenyl moieties in key interactions [17].

The calculated inhibition constants range from 320 nM to 2400 nM, indicating moderate to high potency against the evaluated targets [14] [16] [17] [19]. The binding selectivity analysis reveals preferential interactions with enzymes containing metal cofactors or nucleophilic residues, consistent with the electrophilic nature of the acrylonitrile functionality [14] [16] [17] [19].

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

174.042927438 g/mol

Monoisotopic Mass

174.042927438 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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